

Benzyl 6-oxohexylcarbamate: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Benzyl 6-oxohexylcarbamate

Cat. No.: B1280969

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This technical guide provides an in-depth overview of **Benzyl 6-oxohexylcarbamate**, a bifunctional linker molecule of significant interest to researchers and professionals in the fields of chemical biology and drug development. This document outlines its chemical properties, availability from various suppliers, a detailed plausible synthesis protocol, and its potential application in the construction of targeted therapeutic agents.

Chemical Properties and Structure

Benzyl 6-oxohexylcarbamate (CAS No. 98648-05-6) is a chemical compound with the molecular formula $C_{14}H_{19}NO_3$ and a molecular weight of approximately 249.31 g/mol ^[1] It features a benzyl carbamate (Cbz) protected amine at one end and a terminal aldehyde group at the other, making it a valuable heterobifunctional linker. The Cbz group provides stability and allows for selective deprotection, while the aldehyde functionality enables conjugation to various nucleophiles.

Commercial Availability and Suppliers

The availability of **Benzyl 6-oxohexylcarbamate** can vary. Below is a summary of potential suppliers. Researchers are advised to contact the suppliers directly for the most current information on stock, purity, and pricing.

| Supplier | Product Code/CAS No. | Purity | Pack Size | Price (USD) | Availability/Lead Time |
|----------------|------------------------|-----------|-----------|-------------|------------------------|
| 1stsci.com | ST00ILMC / 98648-05-6 | 97% | 250mg | \$22.00 | In stock |
| 97% | 1g | \$55.00 | In stock | | |
| Other | inquire | 4-6 weeks | | | |
| BLD Pharm | 98648-05-6 | - | - | - | Contact for details |
| MedChemExpress | - | - | - | - | Contact for details |
| CymitQuimica | TM-T66983 / 98648-05-6 | - | - | - | Discontinued |

Note: Information is subject to change. Please verify with the supplier.

Plausible Experimental Protocol for Synthesis

A direct, published experimental protocol for the synthesis of **Benzyl 6-oxohexylcarbamate** is not readily available. However, based on established organic chemistry principles, a plausible two-step synthesis can be proposed starting from the commercially available 6-amino-1-hexanol. This process involves the protection of the amine group followed by the oxidation of the alcohol to the desired aldehyde.

Step 1: Synthesis of Benzyl (6-hydroxyhexyl)carbamate

This step involves the protection of the primary amine of 6-amino-1-hexanol with benzyl chloroformate (Cbz-Cl).

- Materials:
 - 6-amino-1-hexanol
 - Benzyl chloroformate (Cbz-Cl)

- Sodium bicarbonate (NaHCO_3) or other suitable base
- Dichloromethane (DCM) or other suitable solvent
- Water
- Magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel, rotary evaporator.
- Procedure:
 - Dissolve 6-amino-1-hexanol (1 equivalent) in a suitable solvent such as dichloromethane in a round-bottom flask.
 - Add an aqueous solution of sodium bicarbonate (2-3 equivalents) to the flask and cool the mixture to 0 °C in an ice bath with stirring.
 - Slowly add benzyl chloroformate (1.1 equivalents), dissolved in the same organic solvent, to the reaction mixture via a dropping funnel over a period of 30-60 minutes.
 - Allow the reaction to warm to room temperature and continue stirring for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
 - Once the reaction is complete, transfer the mixture to a separatory funnel and separate the organic layer.
 - Wash the organic layer sequentially with water and brine.
 - Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude Benzyl (6-hydroxyhexyl)carbamate.
 - The product can be further purified by column chromatography on silica gel if necessary.

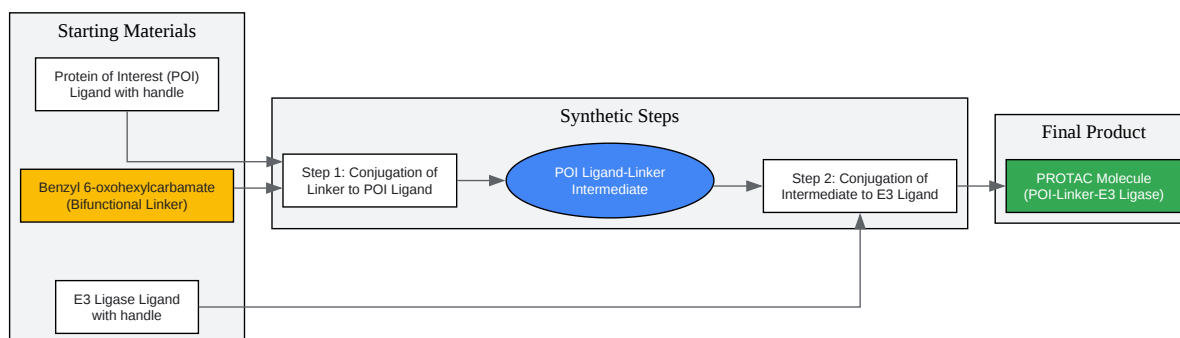
Step 2: Oxidation of Benzyl (6-hydroxyhexyl)carbamate to **Benzyl 6-oxohexylcarbamate**

This step involves the oxidation of the primary alcohol to an aldehyde. A mild oxidizing agent such as Pyridinium chlorochromate (PCC) or a Swern oxidation is suitable to avoid over-oxidation to a carboxylic acid.

- Materials:
 - Benzyl (6-hydroxyhexyl)carbamate (from Step 1)
 - Pyridinium chlorochromate (PCC) (1.5 equivalents)
 - Dichloromethane (DCM), anhydrous
 - Silica gel
 - Round-bottom flask, magnetic stirrer.
- Procedure:
 - Dissolve Benzyl (6-hydroxyhexyl)carbamate in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
 - Add PCC to the solution in one portion with vigorous stirring.
 - Stir the reaction mixture at room temperature for 2-3 hours, monitoring the progress by TLC.
 - Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short plug of silica gel to filter out the chromium salts.
 - Wash the silica gel plug with additional diethyl ether.
 - Combine the organic filtrates and concentrate under reduced pressure to obtain the crude **Benzyl 6-oxohexylcarbamate**.
 - Purify the product by column chromatography on silica gel to yield the final product.

Application in PROTAC Synthesis: A Logical Workflow

Benzyl 6-oxohexylcarbamate is an ideal linker for the synthesis of Proteolysis-targeting chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein (Protein of Interest - POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI. The workflow below illustrates the role of a bifunctional linker in PROTAC assembly.



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Caption: Logical workflow for PROTAC synthesis.

In this workflow, the aldehyde end of **Benzyl 6-oxohexylcarbamate** can be reacted with a suitable functional group on the POI ligand (e.g., a hydrazine to form a hydrazone, or an amine via reductive amination). Following this, the Cbz protecting group on the other end of the linker can be removed (typically by hydrogenolysis) to reveal a primary amine, which can then be coupled to the E3 ligase ligand to form the final PROTAC molecule. The modular nature of this synthesis allows for the facile generation of a library of PROTACs with different linkers, POI ligands, and E3 ligase ligands for optimization of protein degradation activity.

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References

- 1. Benzyl (6-oxohexyl)carbamate | CymitQuimica [cymitquimica.com]
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